molecular formula C5H12ClNO2 B7456090 Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride

Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride

Cat. No.: B7456090
M. Wt: 153.61 g/mol
InChI Key: GAAWBXSGIVFXKO-LCHHAKPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring, an amino group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods require specific reaction conditions, such as the use of solvents like dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized cyclobutane compounds .

Scientific Research Applications

Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Rac-(1r,2r)-3-amino-2-methoxycyclobutan-1-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,2R)-3-amino-2-methoxycyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3(6)2-4(5)7;/h3-5,7H,2,6H2,1H3;1H/t3?,4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAWBXSGIVFXKO-LCHHAKPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC1O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](CC1N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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